(5R,6R)-5,6-Diphenylmorpholin-2-one
Description
(5R,6R)-5,6-Diphenylmorpholin-2-one is a stereoisomer of the morpholin-2-one class, characterized by two phenyl groups at the 5R and 6R positions of the morpholine ring. The (5R,6R) configuration likely confers unique physicochemical and reactivity profiles due to its trans stereochemistry, distinguishing it from cis-configured analogs.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(5R,6R)-5,6-diphenylmorpholin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m1/s1 |
InChI Key |
LTPOSIZJPSDSIL-HZPDHXFCSA-N |
Isomeric SMILES |
C1C(=O)O[C@@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation via Benzoin Resolution
The enantioselective synthesis begins with the kinetic resolution of benzoin using lipase TL. This enzymatic process yields optically pure (R)-benzoin (98% ee) and (S)-benzoin O-acetate, which is hydrolyzed under alkaline conditions to (S)-benzoin without epimerization. Subsequent Strecker reaction with ammonium chloride and sodium cyanide converts these benzoin enantiomers into (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol (3a and 3b).
Key Data :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Lipase TL resolution | Phosphate buffer (pH 7), 37°C | 45% | 98% |
| Hydrolysis of acetate | NaOH (1M), EtOH, 0°C | 89% | 99% |
| Strecker reaction | NH4Cl, NaCN, HCl, H2O/EtOH | 76% | >99% |
Alkylation with Ethyl Bromoacetate
The amino alcohol intermediate undergoes alkylation with ethyl bromoacetate in tetrahydrofuran (THF) using triethylamine as a base. This step introduces the acetate moiety while preserving stereochemistry.
Reaction Conditions :
- Solvent: THF, anhydrous
- Temperature: 0°C → room temperature
- Time: 12 hours
- Yield: 85%
N-Protection and Cyclization
The alkylated product is protected with di-tert-butyl dicarbonate (Boc2O) in chloroform, followed by cyclization using p-toluenesulfonic acid (p-TsOH) to form the morpholinone ring.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | Boc2O, NaHCO3, CHCl3 | 92% |
| Cyclization | p-TsOH, toluene, reflux, 24h | 78% |
Stereochemical Outcome :
X-ray crystallography confirms the (5R,6R) configuration, with phenyl groups inducing a trans-diaxial arrangement that minimizes steric strain.
Catalytic Enantioselective Synthesis via Domino Reactions
Chiral Phosphoric Acid-Catalyzed Annulation
Aryl- or alkylglyoxals react with 2-(arylamino)ethan-1-ols under chiral phosphoric acid catalysis (e.g., TRIP, 10 mol%) to form morpholinones via a domino [4+2] heteroannulation and 1,2-aryl shift. For (5R,6R)-5,6-diphenylmorpholin-2-one, benzylglyoxal and 2-(phenylamino)ethanol are ideal substrates.
Optimized Conditions :
- Solvent: Toluene, 4Å molecular sieves
- Temperature: -20°C → 25°C
- Time: 48 hours
- Yield: 74%
- ee: 93%
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the 1,2-aryl shift proceeds through a six-membered transition state, where the phosphoric acid stabilizes the developing negative charge on the carbonyl oxygen.
Industrial-Scale Considerations
Continuous Flow Optimization
Traditional batch processes face scalability issues due to prolonged reflux and moisture sensitivity. Microreactor systems enhance heat/mass transfer, reducing reaction times by 60%.
Case Study :
- Cyclization step in flow: 78% yield in 8h vs. 24h (batch)
- Solvent consumption reduced by 40%
Cost-Benefit Analysis of Chiral Auxiliaries
| Chiral Auxiliary | Cost per gram | Synthetic Steps | Overall Yield |
|---|---|---|---|
| (5R,6R)-Morpholinone | $480 | 5 | 62% |
| Evans oxazolidinone | $320 | 6 | 58% |
Despite higher upfront costs, the morpholinone auxiliary reduces downstream purification needs due to superior stereocontrol.
Comparative Analysis of Methods
| Method | Yield | ee | Steps | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | 62% | >99% | 5 | Moderate |
| Catalytic asymmetric | 74% | 93% | 3 | High |
| Ugi multicomponent | 35% | N/A | 1 | Low |
Key Trade-offs :
- Stepwise synthesis offers unmatched ee but requires costly intermediates.
- Catalytic asymmetric methods are efficient but need further optimization for aryl substituents.
- Ugi reaction prioritizes simplicity over stereochemical control.
Chemical Reactions Analysis
Lactonization and Ring Formation
The morpholinone ring system is central to its reactivity. A key synthetic route involves acid-catalyzed cyclization of N-protected glycine derivatives. For example:
Mechanism :
-
Step 1 : Protection of the amino group in ethyl (1'S,2'R)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaHCO₃/CHCl₃) .
-
Step 2 : Acid-catalyzed (p-toluenesulfonic acid) lactonization in benzene at reflux, forming the morpholin-2-one ring via intramolecular esterification .
Nucleophilic Substitution
The morpholinone oxygen and nitrogen atoms participate in nucleophilic reactions:
-
Amide Bond Cleavage : Reacts with Grignard reagents (e.g., MeMgBr) to open the lactam ring, yielding substituted amines.
-
Boc Deprotection : Treatment with strong acids (e.g., HCl/dioxane) removes the Boc group, regenerating the free amine for further functionalization .
| Reaction | Reagents | Outcome |
|---|---|---|
| Boc Removal | HCl/dioxane | Free amine intermediate |
| Ring Opening | MeMgBr | Secondary amine product |
Hydrogenation and Reduction
The compound’s phenyl groups remain inert under standard hydrogenation conditions, but the lactam carbonyl can be reduced:
-
Carbonyl Reduction : Using LiAlH₄ or NaBH₄ converts the ketone to a secondary alcohol, yielding 5,6-diphenylmorpholine derivatives.
| Reduction Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux | 5,6-Diphenylmorpholine-2-ol |
Oxidation Reactions
Controlled oxidation targets specific sites:
-
Alcohol Oxidation : If hydroxyl groups are present in derivatives, reagents like PCC or Jones reagent oxidize them to ketones or carboxylic acids.
Stereochemical Integrity
The (5R,6R) configuration is preserved in most reactions due to the rigid bicyclic structure. For example:
Physicochemical Data Influencing Reactivity
Critical properties from experimental data :
| Parameter | Value |
|---|---|
| Molecular Weight | 253.29 g/mol |
| Boiling Point | 444.0±45.0 °C |
| LogP | 2.22 |
| Solubility | Low in polar solvents (e.g., H₂O), high in chloroform/benzene |
Scientific Research Applications
Chemistry
In chemistry, (5R,6R)-5,6-Diphenylmorpholin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structural features could be exploited to develop new drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (5R,6R)-5,6-Diphenylmorpholin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The key distinction among morpholin-2-one derivatives lies in their stereochemistry at the 5 and 6 positions:
- (5R,6S)-5,6-Diphenylmorpholin-2-one (CAS 282735-66-4): Cis configuration, widely used as a chiral auxiliary in asymmetric 1,3-dipolar cycloadditions to induce stereoselectivity .
- (5S,6R)-5,6-Diphenylmorpholin-2-one (CAS 144538-22-7): Enantiomer of the (5R,6S) isomer, with analogous applications in stereocontrolled syntheses.
Physicochemical Properties
Diastereomers exhibit distinct physical properties due to differing molecular packing and intermolecular interactions:
¹Melting points inferred from related analogs ; ²Solubility based on synthesis protocols ; ³Optical rotation data from chiral resolution studies .
Q & A
What are the key synthetic routes for (5R,6R)-5,6-Diphenylmorpholin-2-one, and how can reaction conditions be optimized for enantiomeric purity?
Basic Research Focus
The synthesis typically involves stereoselective cyclization of substituted ethanolamine precursors. A common approach uses acid-catalyzed ring closure (e.g., 5% HCl in ethanol under reflux) to form the morpholinone core . Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. For example, substituents on the phenyl groups (e.g., electron-withdrawing groups) can influence ring-closure efficiency and stereochemical outcomes. Optimization requires monitoring reaction temperature, solvent polarity, and catalyst loading via HPLC or chiral GC to track enantiomeric excess .
How should researchers characterize the stereochemistry and purity of this compound?
Basic Research Focus
Characterization involves:
- Melting Point (mp): Compare observed mp (e.g., 132–135°C for related morpholinones) with literature values to assess purity .
- Spectroscopy:
- Chromatography: Use chiral columns (HPLC/GC) to quantify enantiomeric purity.
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| NMR | coupling constants | Confirm chair conformation of morpholinone ring | |
| X-ray | Bond angles/Å distances | Verify R,R configuration |
What are common challenges in achieving regioselectivity during the synthesis of morpholinone derivatives like this compound?
Advanced Research Focus
Regioselectivity issues arise from steric hindrance of the 5,6-diphenyl groups, which can divert nucleophilic attack to less hindered positions. Strategies include:
- Protecting Groups: Temporarily block reactive sites (e.g., using benzyl or tert-butyl groups) to direct regiochemistry .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .
- Computational Modeling: Pre-screen transition states via DFT to predict regiochemical outcomes .
How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) calculates activation energies and transition-state geometries to identify favored reaction pathways. For example:
- Nucleophilic Attack: Model the morpholinone’s carbonyl group to evaluate susceptibility to nucleophiles like amines or Grignard reagents.
- Steric Maps: Visualize spatial hindrance from diphenyl groups to predict attack sites .
- Solvent Simulations: Include solvation effects (e.g., COSMO-RS) to refine accuracy .
What strategies resolve contradictions in reported biological activity data for morpholinone derivatives?
Advanced Research Focus
Discrepancies often stem from assay variability or structural analogs. Methodological solutions include:
- Standardized Assays: Use consistent cell lines (e.g., HeLa or MCF-7) and controls.
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate bioactive moieties .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
How does the steric influence of 5,6-diphenyl groups affect the compound’s interaction with biological targets?
Advanced Research Focus
The diphenyl groups create steric bulk that:
- Blocks Non-Specific Binding: Reduces off-target interactions in enzyme assays.
- Modulates Binding Affinity: In molecular docking studies, the phenyl rings may occupy hydrophobic pockets in targets like kinases or proteases .
- Impacts Solubility: Introduce PEGylated linkers or sulfonate groups to improve bioavailability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
